Chlorhydrate de bromo-dragonfly

Vue d'ensemble

Description

Bromo-dragonfly (BDF) is a synthetic psychoactive substance that has gained notoriety for its potent hallucinogenic effects, which are similar to those of LSD, as well as its amphetamine-like stimulant properties . It is a benzodifuran derivative and is known to be one of the most potent 5-HT2A-receptor agonists within its chemical class . The substance has been associated with severe adverse effects, including vasoconstriction leading to necrosis of limbs and, in some cases, fatal outcomes . Despite its dangers, BDF has been misused as a recreational drug and has appeared on the recreational drug market since the early 2000s .

Synthesis Analysis

The synthesis of BDF and its analogues has been explored through various routes. Notably, none of the previously published routes have utilized a ketone intermediate, which is a common precursor in the synthesis of amphetamines . A novel approach described in the literature involves the synthesis of precursor ketones structurally related to BDF, such as benzodifuranyl propanone and its brominated analogues . These precursors are characterized using a range of analytical techniques, including FTIR, NMR, HPLC, GC, and MS, which are crucial for confirming the identity and purity of the synthesized compounds .

Molecular Structure Analysis

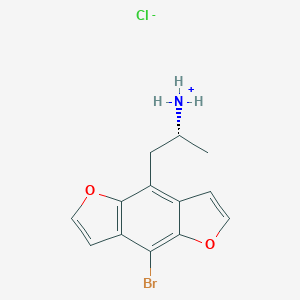

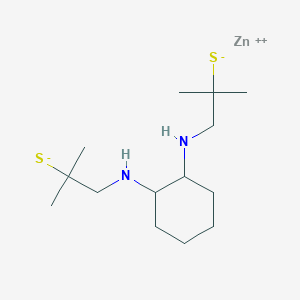

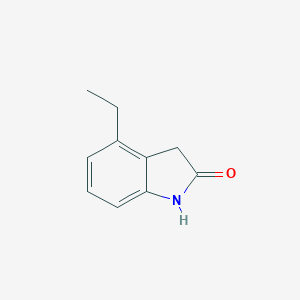

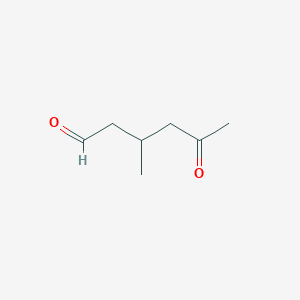

The molecular structure of BDF is characterized by the presence of two furan rings on opposing sides of a central phenyl ring, which resembles the wings of a dragonfly . This unique structure is responsible for its interaction with serotonin receptors and contributes to its potent hallucinogenic effects .

Chemical Reactions Analysis

BDF is resistant to hepatic metabolism, which is a significant factor in its long-lasting effects . In vitro studies using human liver microsomes and cytosol have shown that BDF is not metabolized, in contrast to its close analogue, 2C-B-fly, which undergoes monohydroxylation and N-acetylation . Additionally, BDF has been found to be a competitive inhibitor of monoamine oxidase A (MAO-A), which could potentially increase serotonin levels in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDF have been analyzed using high-performance thin-layer chromatography (HPTLC), which is an important tool for the identification of synthetic drugs . The analysis of BDF by HPTLC contributes to the understanding of its properties and assists in the detection of the substance in forensic samples .

Case Studies

Several case studies have documented the effects of BDF poisoning. An 18-year-old male who ingested approximately 2 ml of BDF developed acute psychosis and exhibited symptoms such as hyperpyrexia, tachycardia, tachypnea, and hypertension . The patient required hospitalization and symptomatic treatment with large doses of benzodiazepines . This case, along with others, highlights the potential for severe intoxication and the need for medical intervention when BDF is consumed .

Applications De Recherche Scientifique

Impact environnemental et écotoxicologie

Lorsque le Bromo-Dragonfly pénètre dans les écosystèmes (par exemple, par les eaux usées), les chercheurs évaluent son devenir environnemental, ses voies de dégradation et ses effets potentiels sur les organismes aquatiques. Les études écotoxicologiques aident à évaluer les risques pour la faune et les écosystèmes.

Pour plus d'informations, vous pouvez vous référer à la littérature scientifique et d'autres sources pertinentes.

Mécanisme D'action

Target of Action

Bromo-Dragonfly hydrochloride, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a synthetic compound related to the phenethylamine family . It primarily targets the 5-HT2A receptor , acting as a potent full agonist . The 5-HT2A receptor is a subtype of the serotonin receptors, which play a crucial role in the function of the central nervous system .

Mode of Action

Bromo-Dragonfly interacts with its targets, the 5-HT2A receptors, by binding to them with high affinity . This interaction triggers a series of biochemical reactions that result in the compound’s hallucinogenic effects . Bromo-Dragonfly’s molecular structure, which is similar to other hallucinogenic compounds as well as amphetamine, contributes to its mode of action .

Biochemical Pathways

The key biochemical pathway affected by Bromo-Dragonfly is the serotonin system . By acting as a full agonist for the 5-HT2A receptor, Bromo-Dragonfly influences the serotonin system, leading to its potent hallucinogenic effects .

Pharmacokinetics

It is known that bromo-dragonfly is resistant to hepatic metabolism . This resistance to metabolism could contribute to its long-lasting effects .

Result of Action

The molecular and cellular effects of Bromo-Dragonfly’s action are primarily hallucinogenic . Users have reported elevated mood, visual changes, high energy levels, and improved associative powers . Adverse effects include short-term memory loss, confusion, muscle stiffness, disturbances in sleep, and nausea . Severe negative experiences include phobias, and the marked constriction of blood vessels associated with Bromo-Dragonfly is also known to cause tissue necrosis in limbs .

Action Environment

The effects of Bromo-Dragonfly are largely dependent on the user’s own frame of mind as well as the environment in which they are consuming the drug . The exact same compound in exactly the same dose can generate widely different effects . Therefore, environmental factors significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIDKNSMQNPNFC-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678561 | |

| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332012-24-5 | |

| Record name | Bromo-dragonfly hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 332012-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMO-DRAGONFLY HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)